molecular formula C8H10N2 B080774 Cyclohexane-1,4-dicarbonitrile CAS No. 10534-13-1

Cyclohexane-1,4-dicarbonitrile

Cat. No. B080774
CAS RN: 10534-13-1
M. Wt: 134.18 g/mol
InChI Key: MGWYSXZGBRHJNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexane-1,4-dicarbonitrile derivatives can be accomplished through the reaction of α,β-unsaturated nitriles with benzyl cyanide, yielding substituted 1-aminocyclohexene-2,4-dicarbonitriles with considerable diastereomeric selectivity. This process highlights the synthetic utility of cyclohexane derivatives in accessing a wide range of functionalized organic compounds (Lorente et al., 1995).

Molecular Structure Analysis

The molecular structure of cyclohexane-1,4-dicarbonitrile derivatives has been established through comprehensive spectroscopic techniques, including IR, MS, and NMR, supplemented by X-ray crystallography. These methods have elucidated the relative stereochemistry and conformational preferences of these compounds, demonstrating the significant impact of cyclohexane ring configuration on the overall molecular architecture (Lorente et al., 1995).

Chemical Reactions and Properties

Cyclohexane-1,4-dicarbonitrile and its derivatives undergo a variety of chemical reactions, including double Michael addition and multicomponent cyclization, to yield structurally diverse cyclohexanones with high diastereoselectivity and enantiomeric excess. These reactions underscore the chemical reactivity and functional versatility of cyclohexane derivatives in organic synthesis (Fusco & Lattanzi, 2011).

Physical Properties Analysis

The physical properties of cyclohexane-1,4-dicarbonitrile derivatives, including their thermal and conformational stability, are influenced by the cyclohexane ring structure. For instance, the thermodynamic properties and molecular structure analyses of cyclohexane indicate a predominant stable configuration (chair form), which is central to understanding the physical characteristics of its derivatives (Beckett, Pitzer, & Spitzer, 1947).

Scientific Research Applications

  • Synthesis and Stereochemistry : Cyclohexane-1,4-dicarbonitrile derivatives have been synthesized through various methods, including the double Michael addition of malononitrile to pentadien-3-ones. These processes often result in cyclohexanones with good yields and excellent diastereoselectivity, contributing to the field of stereoselective synthesis (Fusco & Lattanzi, 2011).

  • Organocatalytic Synthesis : The use of quinine as a catalyst has enabled the asymmetric synthesis of highly substituted cyclohexenols via domino double-Michael reactions, demonstrating the potential of organocatalysis in creating complex cyclohexane structures (Jang et al., 2015).

  • Structural Studies and Derivatives : Research on the structure and synthesis of cyclohexane-1,4-dicarbonitrile derivatives, such as 4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, contributes to understanding the molecular configuration and potential applications of these compounds in various chemical reactions (Kurskova et al., 2021).

  • Photocatalytic Oxidation : Cyclohexane-1,4-dicarbonitrile derivatives have been used in studies exploring the photocatalytic oxidation of hydrocarbons, showcasing the role of these compounds in understanding and enhancing photocatalytic processes (Herrmann, Mu, & Pichat, 1991).

  • Hydrogenation and Dehydrogenation Studies : The compounds have been instrumental in studies examining hydrogenation and dehydrogenation processes, particularly in the interconversion of C6 cyclic hydrocarbons on nickel and platinum surfaces, offering insights into surface coordination chemistry and catalysis (Tjandra & Zaera, 1996).

Safety And Hazards

Cyclohexane-1,4-dicarbonitrile is irritating to the skin, eyes, and respiratory tract and may cause inflammation of the eyes and skin. Use should wear appropriate protective equipment to avoid direct contact .

properties

IUPAC Name

cyclohexane-1,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWYSXZGBRHJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147085
Record name Cyclohexane-1,4-dicarbonitrile
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Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexane-1,4-dicarbonitrile

CAS RN

10534-13-1
Record name 1,4-Cyclohexanedicarbonitrile
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Record name Cyclohexane-1,4-dicarbonitrile
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Record name 1,4-Cyclohexanedicarbonitrile
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Record name Cyclohexane-1,4-dicarbonitrile
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Record name Cyclohexane-1,4-dicarbonitrile
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